molecular formula C15H11BrN4O2 B327994 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid

Cat. No.: B327994
M. Wt: 359.18 g/mol
InChI Key: PIRUQGDYEAUFPB-UHFFFAOYSA-N
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Description

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid is an organic compound with the molecular formula C15H11BrN4O2 This compound features a benzoic acid moiety substituted with a 3-bromobenzyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol. This intermediate is then subjected to oxidation to yield 3-bromobenzaldehyde. The aldehyde undergoes a condensation reaction with 5-aminotetrazole to form the tetrazole ring. Finally, the resulting compound is coupled with 4-carboxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group yields 3-bromobenzoic acid, while reduction can produce 3-bromobenzyl alcohol.

Scientific Research Applications

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid is unique due to the presence of both a bromobenzyl group and a tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

4-[2-[(3-bromophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11BrN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

PIRUQGDYEAUFPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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